molecular formula C23H19BrN4O4 B2602238 N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 923122-54-7

N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2602238
CAS RN: 923122-54-7
M. Wt: 495.333
InChI Key: WLPFXPTYYWHHER-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19BrN4O4 and its molecular weight is 495.333. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Properties

  • Anticytomegalovirus Activity : N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides, including compounds structurally similar to the compound , have been synthesized and studied for their antiviral properties. A derivative with a dodecane-1,12-diyl linker showed significant inhibitory activity against human cytomegalovirus in vitro, indicating potential applications in antiviral therapies (Paramonova et al., 2020).

Anticancer Properties

  • In Vitro Cytotoxic Activity : Various aryloxy groups have been attached to the pyrimidine ring in acetamide derivatives, leading to compounds that demonstrated appreciable cancer cell growth inhibition against multiple cancer cell lines. This suggests potential applications of similar compounds in cancer treatment (Al-Sanea et al., 2020).

Antioxidant Properties

  • Scavenging Activity : Nitrogen-containing bromophenols, structurally related to the compound of interest, have been found in marine red algae and exhibit potent scavenging activity against radicals. This indicates potential uses in food or pharmaceuticals as natural antioxidants (Li et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-bromobenzoyl chloride with 4-methoxybenzylamine to form N-(4-bromophenyl)-4-methoxybenzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide, which is subsequently reacted with N-bromoacetamide to form the final product.", "Starting Materials": [ "4-bromobenzoyl chloride", "4-methoxybenzylamine", "ethyl acetoacetate", "ammonium acetate", "N-bromoacetamide" ], "Reaction": [ "Step 1: Condensation of 4-bromobenzoyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine or pyridine to form N-(4-bromophenyl)-4-methoxybenzamide.", "Step 2: Reaction of N-(4-bromophenyl)-4-methoxybenzamide with ethyl acetoacetate and ammonium acetate in ethanol to form 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 3: Reaction of 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide with N-bromoacetamide in the presence of a base such as triethylamine or pyridine to form N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] }

CAS RN

923122-54-7

Molecular Formula

C23H19BrN4O4

Molecular Weight

495.333

IUPAC Name

N-(4-bromophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19BrN4O4/c1-32-18-10-4-15(5-11-18)13-28-22(30)21-19(3-2-12-25-21)27(23(28)31)14-20(29)26-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

WLPFXPTYYWHHER-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

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